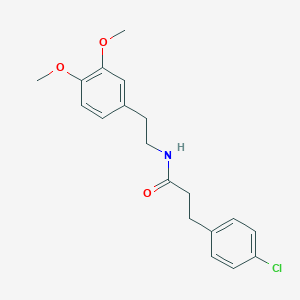
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyphenethyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with propanoyl chloride to form the final product. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)acetamide
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)butanamide
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the length of the carbon chain or the presence of different functional groups .
生物活性
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a dimethoxyphenethyl moiety, which contribute to its biological properties. Its structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to therapeutic effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to cell death in cancerous cells.
- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways that contribute to disease progression .
Anticancer Activity
Research indicates that this compound exhibits selective toxicity against certain cancer cell lines. A notable study involved screening this compound against non-small-cell lung cancer (NSCLC) lines. The results demonstrated that it could selectively inhibit cell viability in sensitive lines while sparing others .
Table 1: Anticancer Activity Against NSCLC Lines
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| H2122 | 2.5 | Sensitive |
| HCC827 | 10 | Insensitive |
| A549 | 15 | Insensitive |
This selectivity is thought to arise from differential expression of metabolic enzymes in sensitive versus insensitive cell lines.
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported that derivatives of this compound exhibit significant antibacterial and antifungal effects against various strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies
-
Study on NSCLC Treatment :
A high-throughput screening identified this compound as a potent inhibitor of specific NSCLC lines. The mechanism involved covalent binding to target enzymes, leading to apoptosis in cancer cells . -
Antimicrobial Evaluation :
In a study evaluating the antimicrobial efficacy of related compounds, this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDIWWUEXXJKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














